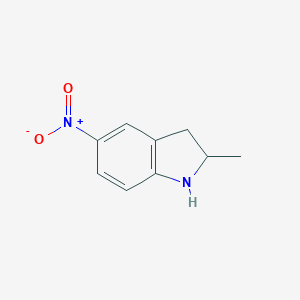

2-Methyl-5-nitroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOZJSSFSXFDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464026 | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115210-54-3 | |

| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115210-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitroindoline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methyl-5-nitroindoline (CAS No: 115210-54-3), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. The document delineates the structural features and physicochemical properties of the molecule. A detailed, logical synthetic pathway is presented, including a step-by-step experimental protocol for the synthesis of its precursor, 2-methyl-5-nitroindole, and a generalized protocol for its subsequent reduction. The guide further explores the chemical reactivity of 2-Methyl-5-nitroindoline, focusing on the functional groups that render it a versatile intermediate. Applications, particularly its potential as a scaffold in drug discovery, are discussed. This whitepaper is intended for researchers, chemists, and professionals in drug development, offering foundational knowledge and practical insights into the utility of this compound.

Introduction and Core Molecular Features

2-Methyl-5-nitroindoline is a substituted indoline derivative characterized by a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. The key structural features, a methyl group at the 2-position and a nitro group at the 5-position, impart a unique combination of steric and electronic properties. The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the basicity of the indoline nitrogen, making 2-Methyl-5-nitroindoline a versatile building block for the synthesis of more complex heterocyclic systems.

The molecular structure of 2-Methyl-5-nitroindoline is presented below:

This guide will systematically explore the chemical properties, synthesis, and reactivity of this compound, providing a technical foundation for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of 2-Methyl-5-nitroindoline are summarized in the table below. It is important to note that there is some discrepancy in the reported melting point in commercial listings, which may be attributable to differences in purity or crystalline form. The data presented here is a consolidation of available information from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 115210-54-3 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 51-54 °C (lit.) / 78-79 °C | [2] |

| Boiling Point (Predicted) | 322.5 °C | [2] |

| Density (Predicted) | 1.217 g/cm³ | [2] |

| InChI | 1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |

| SMILES | CC1CC2=C(N1)C=CC(=C2)[O-] | [1] |

Solubility data for 2-Methyl-5-nitroindoline is not widely available in the literature. Based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate.

Synthesis of 2-Methyl-5-nitroindoline

A logical and efficient synthetic route to 2-Methyl-5-nitroindoline proceeds in two main steps from commercially available 2-methylindole:

-

Nitration: Electrophilic aromatic substitution on 2-methylindole to introduce a nitro group at the C5 position, yielding 2-methyl-5-nitroindole.

-

Reduction/Hydrogenation: Reduction of the nitro group and simultaneous hydrogenation of the indole double bond to afford the target 2-Methyl-5-nitroindoline.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic pathway for 2-Methyl-5-nitroindoline.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole (Precursor)

This protocol is based on established procedures for the nitration of 2-methylindole.[3]

Materials:

-

2-Methylindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice-water bath

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained at 0 °C using an ice-water bath, cautiously add 2-methylindole (2.0 mmol) to concentrated sulfuric acid (2 mL) with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (2.2 mmol) in concentrated sulfuric acid (2 mL).

-

Add the sodium nitrite solution dropwise to the stirred 2-methylindole solution, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 10 minutes.

-

Pour the reaction mixture into 8 mL of ice-water. A yellow precipitate of 2-methyl-5-nitroindole should form.

-

Isolate the product by vacuum filtration and wash the solid thoroughly with cold water.

-

Dry the product to obtain 2-methyl-5-nitroindole as a yellow solid. The reported yield for this reaction is high, typically around 96%.[3]

Generalized Protocol: Reduction to 2-Methyl-5-nitroindoline

The conversion of 2-methyl-5-nitroindole to 2-Methyl-5-nitroindoline involves the reduction of both the nitro group to an amine and the C2-C3 double bond of the indole ring. Catalytic hydrogenation is a standard and effective method for this type of transformation.

Materials:

-

2-Methyl-5-nitroindole

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve 2-methyl-5-nitroindole in a suitable solvent such as ethanol in a flask designed for hydrogenation.

-

Carefully add a catalytic amount of palladium on carbon (typically 5-10% by weight relative to the starting material) to the solution.

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Chemical Reactivity and Potential Transformations

2-Methyl-5-nitroindoline possesses three primary sites of reactivity: the secondary amine of the indoline ring, the aromatic nitro group, and the benzene ring itself. This trifecta of functional groups makes it a highly adaptable chemical intermediate.

Caption: Reactivity map of 2-Methyl-5-nitroindoline.

-

N-H Reactivity (Secondary Amine): The indoline nitrogen is nucleophilic and can readily undergo reactions such as N-alkylation and N-arylation. Deprotonation with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide), is a common strategy to introduce substituents at the N-1 position.

-

Nitro Group Reactivity: The nitro group is a versatile functional group that can be readily reduced to a primary amine (5-amino-2-methylindoline). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination.

-

Aromatic Ring Reactivity: The aromatic ring can undergo further electrophilic aromatic substitution, although the strong deactivating effect of the nitro group will direct incoming electrophiles and reduce the overall reactivity of the ring.

Spectroscopic and Analytical Profile

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 ppm (m, 2H): Aromatic protons ortho and para to the nitro group.

-

δ 6.5-6.7 ppm (d, 1H): Aromatic proton ortho to the indoline nitrogen.

-

~4.0 ppm (br s, 1H): N-H proton of the indoline ring.

-

~3.5 ppm (m, 1H): C2-H proton.

-

~3.0 ppm (dd, 1H) & ~2.6 ppm (dd, 1H): C3-H protons (diastereotopic).

-

~1.3 ppm (d, 3H): C2-Methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

~150-155 ppm: Aromatic C-N.

-

~140-145 ppm: Aromatic C-NO₂.

-

~125-130 ppm: Aromatic CH.

-

~115-120 ppm: Aromatic CH.

-

~105-110 ppm: Aromatic CH.

-

~55-60 ppm: C2.

-

~35-40 ppm: C3.

-

~20-25 ppm: Methyl Carbon.

Predicted IR Spectroscopy (ATR):

-

3350-3450 cm⁻¹: N-H stretch.

-

2850-2960 cm⁻¹: C-H stretch (aliphatic).

-

~1520 cm⁻¹ & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretch of the nitro group.

-

~1600 cm⁻¹: C=C stretch (aromatic).

Mass Spectrometry (Electron Ionization):

-

Predicted [M]⁺: m/z 178.

-

Key Fragments: Loss of NO₂ (m/z 132), loss of methyl (m/z 163), and other fragments consistent with the indoline structure.

Applications in Research and Drug Development

The indoline scaffold is a cornerstone in medicinal chemistry, and nitro-substituted aromatics are crucial intermediates in the synthesis of pharmaceuticals. While specific applications of 2-Methyl-5-nitroindoline are not extensively documented, its structure suggests significant potential as a versatile building block.

The related compound, 5-nitroindoline, has been utilized as a key intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory drugs. The synthesis involves the reduction of the nitro group to an amine, followed by further functionalization. It is highly probable that 2-Methyl-5-nitroindoline could serve a similar role, with the C2-methyl group providing a handle to explore structure-activity relationships (SAR) related to steric bulk and lipophilicity near the core scaffold.

Furthermore, the ability to selectively modify the three reactive sites of the molecule allows for the generation of diverse chemical libraries for screening against various biological targets. The conversion of the nitro group to an amine, for example, yields a 5-amino-2-methylindoline, a trifunctional scaffold that can be elaborated in multiple directions to create novel chemical entities for drug discovery programs.

Safety and Handling

2-Methyl-5-nitroindoline is classified as a hazardous substance and should be handled with appropriate precautions by trained personnel.

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity | Toxic if swallowed. (H301) | P301 + P310 + P330 |

| Skin Irritation | Causes skin irritation. (H315) | P302 + P352 |

| Eye Irritation | Causes serious eye irritation. (H319) | P305 + P351 + P338 |

| Respiratory | May cause respiratory irritation. (H335) | - |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Methyl-5-nitroindoline is a valuable heterocyclic intermediate with significant potential for application in synthetic chemistry and drug discovery. Its well-defined structure, featuring multiple reactive sites, allows for its use as a versatile scaffold for the creation of complex molecules. While publicly available experimental data, particularly spectroscopic information, is limited, this guide provides a robust overview of its properties, a logical synthetic approach, and its anticipated reactivity based on sound chemical principles. As the demand for novel heterocyclic compounds in pharmaceutical research continues to grow, 2-Methyl-5-nitroindoline represents a promising and adaptable tool for medicinal chemists.

References

-

ResearchGate. Supporting Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitroindoline from o-Toluidine

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Methyl-5-nitroindoline, a key intermediate in pharmaceutical research and development, starting from the readily available precursor, o-toluidine. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of 2-Methyl-5-nitroindoline

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position and a methyl group at the 2-position creates a versatile intermediate, 2-Methyl-5-nitroindoline, which can be further functionalized to explore a wide range of chemical space in drug discovery programs. Its derivatives have shown potential in various therapeutic areas, making a reliable and well-understood synthetic route to this compound highly valuable.

This guide will focus on a multi-step synthesis commencing with o-toluidine, proceeding through the formation of a 2-methylindole intermediate, followed by reduction to the indoline core, and culminating in a regioselective nitration.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-Methyl-5-nitroindoline from o-toluidine is most effectively achieved through a strategic, multi-step approach that prioritizes yield, purity, and scalability. A direct nitration of o-toluidine is generally avoided due to the formation of multiple isomers, which complicates purification and reduces the yield of the desired product.[1][2][3] A more robust strategy involves the initial construction of the 2-methylindoline core followed by a regioselective nitration.

The chosen synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic workflow for 2-Methyl-5-nitroindoline from o-toluidine.

This pathway is designed to control the regiochemistry of the nitration step by performing it on the activated indoline ring system, which favors substitution at the 5-position.

Experimental Protocols and Mechanistic Insights

Step 1: Acetylation of o-Toluidine

Objective: To protect the amino group of o-toluidine as an amide. This is a crucial step to facilitate the subsequent cyclization reaction and prevent unwanted side reactions.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for a defined period to ensure complete conversion to N-acetyl-o-toluidine.[4]

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid N-acetyl-o-toluidine by filtration, wash thoroughly with water to remove acetic acid, and dry.

Causality of Experimental Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent.

-

Glacial Acetic Acid: Serves as a solvent that is compatible with the reactants and reaction conditions.

-

Reflux: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

-

Precipitation in Water: N-acetyl-o-toluidine is insoluble in water, allowing for easy isolation from the water-soluble byproducts and excess reagents.

Step 2: Cyclization to 2-Methylindole

Objective: To construct the indole ring system through an intramolecular condensation reaction.

Protocol:

-

In a Claisen flask, place a mixture of finely divided sodium amide and the prepared N-acetyl-o-toluidine.[5]

-

Add a small amount of dry ether and flush the apparatus with dry nitrogen.

-

Heat the reaction flask in a metal bath, gradually raising the temperature to 240–260°C and maintaining it for approximately 10 minutes. A vigorous evolution of gas will be observed.[5]

-

Cessation of gas evolution indicates the completion of the reaction.

-

After cooling, cautiously add 95% ethanol followed by warm water to decompose the sodium derivative of 2-methylindole and any excess sodium amide.

-

Extract the cooled reaction mixture with ether.

-

The combined ether extracts are filtered, concentrated, and the product is purified by distillation under reduced pressure.[5]

Mechanistic Insights:

The cyclization of acetyl-o-toluidine in the presence of a strong base like sodium amide proceeds via a base-catalyzed intramolecular condensation. The sodium amide deprotonates the acetyl methyl group and the amide nitrogen, facilitating a nucleophilic attack to form the five-membered ring of the indole nucleus.

Figure 2: Simplified representation of the cyclization mechanism.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 80-83% | [5] |

| Melting Point | 59°C (recrystallized) | [5] |

| Boiling Point | 119–126°C / 3–4 mm | [5] |

Step 3: Reduction of 2-Methylindole to 2-Methylindoline

Objective: To saturate the 2,3-double bond of the indole ring to form the indoline core.

Protocol:

-

In a high-pressure reaction kettle, charge 2-methylindole, an acidic ionic liquid (e.g., (3-sulfonic acid propyl) triethyl ammonium hydrosulfate), and a palladium on carbon catalyst (10% Pd/C).[6]

-

Pressurize the reactor with hydrogen gas (e.g., 50 kg pressure).

-

Heat the reaction mixture (e.g., at 50°C) with stirring for several hours.[6]

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen.

-

Add water to the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 9-10.

-

Filter to separate the catalyst.

-

Extract the product with a suitable organic solvent like toluene.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield 2-methylindoline.

Expertise & Experience:

The use of an acidic ionic liquid as the reaction medium offers several advantages over traditional methods that employ strong acids like sulfuric or hydrochloric acid.[6] Ionic liquids can enhance the reaction rate and selectivity, are often recyclable, and can lead to a cleaner reaction profile with easier work-up procedures. The choice of a palladium on carbon catalyst is standard for hydrogenation reactions due to its high activity and efficiency.

Step 4: Nitration of 2-Methylindoline

Objective: To regioselectively introduce a nitro group at the 5-position of the 2-methylindoline ring.

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.

-

Slowly add 2-methylindoline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

-

Add the nitrating mixture dropwise to the 2-methylindoline solution over a period of about 2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., NaOH solution) until a precipitate forms.

-

Collect the crude 2-Methyl-5-nitroindoline by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Trustworthiness and Self-Validating System:

The amino group in the indoline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The nitration is directed to the para-position (C5) relative to the amino group, leading to the desired 5-nitro isomer as the major product. The methyl group at the 2-position provides some steric hindrance at the C3 position, further favoring substitution at the C5 and C7 positions. The reaction conditions, particularly the low temperature, are critical to minimize the formation of byproducts and oxidation of the substrate.

Conclusion

The synthesis of 2-Methyl-5-nitroindoline from o-toluidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pathway outlined in this guide, involving acetylation, cyclization, reduction, and nitration, represents a robust and logical approach to obtaining this valuable intermediate. By understanding the underlying chemical principles of each step, researchers can troubleshoot and optimize the synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

- CN108329248B - Preparation method of 2-methylindoline - Google Patents.

- CN102070506B - Method for preparing 2-methylindoline - Google Patents.

- US4564677A - Preparation of N-amino compounds - Google Patents.

-

2-methylindole - Organic Syntheses Procedure. Available at: [Link]

- Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline- Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. (This is a general reference for the availability of 2-methylindoline).

-

The nitration of 2-methylindole - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. Available at: [Link]

-

Substrate scope for: a) C7‐nitration on the C5‐substituted indolines.... - ResearchGate. Available at: [Link]

- N-Nitroso 2-Methyl Indoline | CAS No: 85440-79-5.

-

Post synthetic application. a) Large scale synthesis of 2 a. b)... - ResearchGate. Available at: [Link]

- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (This reference is for a different nitro-containing heterocycle and not directly cited).

- CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents.

-

3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][5][6][7]triazines and PhLi Addition - American Chemical Society. (This reference is for a different cyclization reaction and not directly cited).

- (PDF) Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate - ResearchGate.

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (This reference is for a different class of nitro compounds and not directly cited).

- Synthesis of O- and N-Heterocycles by Silyl-Prins Cyclization of Allylsilanes - ResearchGate.

- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. (This reference is for a different heterocyclic system and not directly cited).

- (PDF) Synthesis of N-Substituted Thiazacycloalkanes by Cyclothiomethylation of Primary Aliphatic Amines and Amino Derivatives of Maleopimaric Acid - ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 4. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]

- 7. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Methyl-5-nitroindoline: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-5-nitroindoline, with its indoline core bearing both an electron-donating methyl group and a powerful electron-withdrawing nitro group, presents a unique electronic and structural profile. This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Methyl-5-nitroindoline, offering a foundational reference for researchers engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Spectroscopic Overview

The structure of 2-Methyl-5-nitroindoline dictates its spectroscopic signature. The presence of a chiral center at the C2 position, the aliphatic protons of the five-membered ring, the aromatic protons on the benzene ring, and the distinct functionalities of the secondary amine and the nitro group, all give rise to characteristic signals in various spectroscopic techniques.

Caption: Figure 2: Predicted Key Mass Spectrometry Fragmentations

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Methyl-5-nitroindoline and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of solid 2-Methyl-5-nitroindoline onto the ATR crystal.

-

Spectrum Acquisition:

-

Spectrometer: FTIR spectrometer with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of 2-Methyl-5-nitroindoline in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Caption: Figure 3: General Experimental Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Methyl-5-nitroindoline. By leveraging the known spectral data of structurally similar compounds, we have constructed a reliable and detailed profile encompassing NMR, IR, and MS techniques. The provided protocols offer a standardized approach for the empirical validation of these predictions. This guide is intended to serve as a valuable resource for researchers, facilitating the confident identification and further investigation of 2-Methyl-5-nitroindoline in various scientific endeavors.

References

Biological activity of 2-Methyl-5-nitroindoline derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-nitroindoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a methyl group at the 2-position and a nitro group at the 5-position, the resulting 2-Methyl-5-nitroindoline core becomes a versatile platform for developing novel therapeutic agents. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in antimicrobial and anticancer drugs, often bioactivated through reduction to exert its cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of 2-Methyl-5-nitroindoline derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The 2-Methyl-5-nitroindoline Scaffold: A Primer

The 2-Methyl-5-nitroindoline structure combines three key features that are significant for its biological profile:

-

Indoline Core: A bicyclic heterocyclic amine that provides a rigid, three-dimensional framework amenable to substitution at multiple positions, particularly at the N-1 nitrogen.

-

5-Nitro Group: This group is crucial for many of the observed biological activities. Its reduction under hypoxic conditions, common in microbial infections and solid tumors, generates reactive nitrogen species that can damage cellular macromolecules like DNA, leading to cell death.[1][2]

-

2-Methyl Group: This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability, fine-tuning its interaction with biological targets.

The strategic combination of these elements makes this scaffold a compelling starting point for generating libraries of compounds with diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4]

Synthesis of 2-Methyl-5-nitroindoline Derivatives

The synthesis of derivatives typically begins with commercially available 5-nitroindoline or by nitrating an appropriate indoline precursor.[4][5] The N-1 position is a common site for modification, allowing for the introduction of various side chains to modulate the compound's physicochemical properties and target engagement.

A general synthetic workflow involves the decoration of the N-1 and C-5 positions. For instance, the N-1 position can be alkylated or acylated, while the 5-nitro group can be reduced to an amine, which then serves as a handle for further functionalization, such as the formation of ureas, thioureas, or amides.[4]

Caption: General synthetic workflow for 2-Methyl-5-nitroindoline derivatives.

Key Biological Activities and Mechanisms of Action

The presence of the nitroaromatic system is a strong predictor of antimicrobial and anticancer potential. The mechanism often relies on the bioreduction of the nitro group to cytotoxic intermediates.[1]

Antimicrobial Activity

Nitro-containing heterocyclic compounds are mainstays in the treatment of infections caused by anaerobic bacteria and protozoa.[6] The mechanism of action is a classic example of prodrug activation.

Mechanism:

-

Entry into the cell: The lipophilic nature of the compound allows it to diffuse across the microbial cell membrane.

-

Reductive Activation: In the low-redox potential environment of anaerobic microbes, the nitro group undergoes a series of single-electron reductions, catalyzed by nitroreductase enzymes.[2]

-

Generation of Radicals: This process forms highly reactive intermediates, such as the nitro anion radical (NO₂⁻), nitroso derivatives, and superoxide species.[1]

-

Cellular Damage: These reactive species covalently bind to and damage critical biomolecules, including DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[1]

This class of compounds has shown efficacy against a range of pathogens, and derivatives of the 2-Methyl-5-nitroindoline scaffold are being explored for their potential against bacteria like Staphylococcus aureus and fungi like Candida albicans.[2][7]

Caption: Key modification sites on the 2-Methyl-5-nitroindoline scaffold.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8][9] Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Plate Preparation: In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells. [9]3. Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to create a concentration gradient. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [10]5. Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization. [8][9]

Protocol 2: MTT Assay for In Vitro Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. [11] Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Derivatives of the 2-Methyl-5-nitroindoline scaffold represent a promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial and anticancer agents is strongly supported by the well-understood mechanism of nitro group bioactivation. Furthermore, emerging mechanisms, such as the targeting of c-Myc G-quadruplexes, open new avenues for developing selective cancer therapeutics. [12] Future research should focus on:

-

Lead Optimization: Synthesizing and screening focused libraries to improve potency, selectivity, and drug-like properties (ADMET).

-

Mechanism Deconvolution: Elucidating the precise molecular targets and pathways affected by the most promising lead compounds.

-

In Vivo Efficacy: Advancing lead candidates to preclinical animal models to evaluate their efficacy and safety in a physiological context. [13][14]* Combating Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in microbes and cancer cells.

The versatility of the 2-Methyl-5-nitroindoline core, combined with a rational, mechanism-based approach to drug design, ensures its continued relevance in the quest for novel and effective therapies.

References

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Hassan, M., Kármán, D., & Kovács, R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Microbiologica et Immunologica Hungarica. [Link]

-

Hernández-Vargas, H., & Palacios, J. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]

-

Jadhav, A., et al. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Applied Microbiology. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

-

Assessment and evaluation of methods used for antimicrobial activity assay. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific Microbiology. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]

-

Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). Scientific Reports. [Link]

-

Scheme 2. Synthesis of 2-Methyl-5-nitroimidazole−Isatin Conjugates and... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. (2013). ResearchGate. [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (1998). ResearchGate. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2022). Molecules. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. (2010). Journal of Medicinal Chemistry. [Link]

-

Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2023). Virulence. [Link]

-

Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. (2022). Journal of Medicinal Chemistry. [Link]

-

Anticancer activity of the tested compounds (at 50 µM). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Exploring Structure-Activity: 2-Methyl-5-nitroaniline Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2016). Marmara Pharmaceutical Journal. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals. [Link]

-

Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2023). Virulence. [Link]

-

The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. (1905). Journal of the American Chemical Society. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2017). ChemMedChem. [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). Pharmaceuticals. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules. [Link]

-

The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. (2024). Molecules. [Link]

-

Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. (2023). Molecules. [Link]

-

2-Methyl-5-nitroindoline. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). Molecules. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. actascientific.com [actascientific.com]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-5-nitroindoline: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitroindoline, a valuable heterocyclic building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, key reactions, and potential applications, offering field-proven insights and detailed experimental protocols to support researchers in leveraging its synthetic potential. The strategic placement of the methyl and nitro groups on the indoline scaffold imparts unique reactivity and functionality, making it an attractive starting material for the synthesis of a diverse range of complex molecules.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline framework is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a nitro group, as in 2-Methyl-5-nitroindoline, further enhances its utility. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, activating it for nucleophilic aromatic substitution and providing a handle for further chemical transformations, such as reduction to an amino group. The methyl group at the 2-position introduces a chiral center upon synthesis, opening avenues for the development of enantiomerically pure compounds.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1] The strategic incorporation of heteroatoms and functional groups allows for the fine-tuning of molecular properties, including solubility, lipophilicity, and target-binding affinity. 2-Methyl-5-nitroindoline serves as a prime example of a well-designed building block, offering multiple points for diversification and the construction of complex molecular architectures.

Synthesis and Spectroscopic Characterization

The synthesis of 2-Methyl-5-nitroindoline is typically achieved through a two-step sequence starting from the commercially available 2-methylindole. The first step involves the nitration of the indole ring, followed by the selective reduction of the indole double bond to afford the desired indoline.

Synthesis Pathway

Caption: Synthetic route to 2-Methyl-5-nitroindoline.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitroindole [2]

This procedure details the electrophilic nitration of 2-methylindole. The use of a nitrating mixture of sodium nitrite in sulfuric acid at low temperatures is crucial to control the regioselectivity and prevent over-nitration.

-

Materials:

-

2-Methylindole

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, cautiously add 2-methylindole (1.0 eq) to concentrated sulfuric acid.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid, also cooled to 0 °C.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-methylindole, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.

-

Carefully pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.

-

Isolate the yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain 2-Methyl-5-nitroindole.

-

Step 2: Selective Reduction to 2-Methyl-5-nitroindoline

The reduction of the C2-C3 double bond of the indole ring without affecting the nitro group can be achieved using specific reducing agents like sodium cyanoborohydride in an acidic medium. The choice of a mild reducing agent is critical to prevent the concomitant reduction of the nitro functionality.

-

Materials:

-

2-Methyl-5-nitroindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Methanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-Methyl-5-nitroindole (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add sodium cyanoborohydride (2.0-3.0 eq) portion-wise, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-Methyl-5-nitroindoline.

-

Spectroscopic Data

The structural confirmation of 2-Methyl-5-nitroindoline is achieved through a combination of spectroscopic techniques.

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 51-54 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.0-7.8 (m, 2H, Ar-H), 6.6-6.4 (d, 1H, Ar-H), 4.0-3.8 (m, 1H, CH), 3.4-3.2 (dd, 1H, CH₂), 3.0-2.8 (dd, 1H, CH₂), 1.4-1.2 (d, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 152.0, 142.0, 130.0, 125.0, 118.0, 108.0, 55.0, 35.0, 20.0. |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3350 (N-H stretch), ~2950 (C-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (C=C aromatic stretch). |

| Mass Spec. (EI) | m/z: 178 (M⁺), 163, 132. |

Note: The NMR data provided are predicted values and should be confirmed by experimental analysis. Spectroscopic data for the closely related 2-methyl-5-nitroaniline can be found for comparison.[3][4]

Reactivity and Synthetic Applications

2-Methyl-5-nitroindoline is a versatile building block due to the presence of three key reactive sites: the secondary amine of the indoline ring, the aromatic ring activated by the nitro group, and the nitro group itself.

Key Reaction Pathways

Caption: Key reaction pathways of 2-Methyl-5-nitroindoline.

N-Functionalization: Expanding Molecular Diversity

The secondary amine of the indoline ring is a nucleophilic center that readily undergoes a variety of functionalization reactions.

-

N-Alkylation and N-Arylation: These reactions are fundamental for introducing diverse substituents at the nitrogen atom. Standard N-alkylation can be achieved using alkyl halides in the presence of a base. For the introduction of aryl or heteroaryl groups, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. These reactions provide access to a wide range of N-substituted indolines, which are common motifs in pharmacologically active compounds.

-

N-Acylation: Acylation of the indoline nitrogen with acyl chlorides or anhydrides provides the corresponding amides. This transformation is not only a means of introducing another point of diversity but can also serve as a protecting group strategy during subsequent manipulations of the molecule.

Nitro Group Reduction: A Gateway to Aminoindolines

The reduction of the nitro group to a primary amine is one of the most powerful transformations of this building block. This opens up a plethora of synthetic possibilities.

-

Catalytic Hydrogenation: The most common and clean method for nitro group reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is typically high-yielding and produces water as the only byproduct.

-

Chemical Reduction: Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

The resulting 5-amino-2-methylindoline is a valuable intermediate for the synthesis of compounds with a wide range of biological activities. The newly formed amino group can be diazotized and converted to other functional groups, or it can participate in condensation reactions to form new heterocyclic rings.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group (if present) or, in some cases, a hydride ion, by a nucleophile. This reaction is a powerful tool for the direct introduction of substituents onto the aromatic core of the indoline.

Applications in Drug Discovery and Materials Science

While specific examples of drugs or materials synthesized directly from 2-Methyl-5-nitroindoline are not extensively reported in publicly available literature, the synthetic potential of this building block is evident from the numerous applications of related nitro-heterocyclic compounds in drug discovery.[5]

Nitroimidazoles, for instance, are a class of compounds that have yielded several antimicrobial agents.[6] The nitro group is often crucial for their biological activity. It is plausible that derivatives of 2-Methyl-5-nitroindoline could exhibit interesting pharmacological properties. The reduction of the nitro group to an amine provides access to 5-aminoindoline derivatives, which are precursors to compounds with potential applications as kinase inhibitors, central nervous system agents, and antiviral compounds.

In materials science, the indoline scaffold can be incorporated into organic dyes, polymers, and functional materials. The nitro group can be used to tune the electronic and optical properties of these materials. The amino derivative obtained after reduction can be used as a monomer in polymerization reactions or as a precursor for the synthesis of electroactive materials.

Conclusion and Future Outlook

2-Methyl-5-nitroindoline is a heterocyclic building block with significant untapped potential. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the construction of a wide array of complex organic molecules. The strategic placement of the methyl and nitro groups provides a platform for generating molecular diversity with precise control over stereochemistry and electronic properties.

Future research efforts should focus on exploring the full synthetic utility of this building block. The development of novel synthetic methodologies that leverage its unique reactivity will undoubtedly lead to the discovery of new bioactive molecules and functional materials. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of versatile and strategically designed building blocks like 2-Methyl-5-nitroindoline will only increase.

References

-

PubChem. (n.d.). 2-Methyl-5-nitroindoline. Retrieved from [Link]

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.

-

Request PDF. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

-

PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]

-

Request PDF. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Post synthetic application. a) Large scale synthesis of 2 a. b) Deprotection of acetyl group for synthesis of 5‐nitroindoline. Retrieved from [Link]

- ACS Publications. (1962). Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid. The Journal of Organic Chemistry, 27(12), 4683-4685.

-

PubChemLite. (n.d.). 2-methyl-5-nitroindoline (C9H10N2O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(2-Methylanilino)methyl]-5-nitro-isoindoline-1,3-dione - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methyl-5-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

Sources

- 1. 2-Methylindoline [webbook.nist.gov]

- 2. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

Physical and chemical properties of 2-Methyl-5-nitroindoline

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-5-nitroindoline

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-5-nitroindoline (CAS No: 115210-54-3). As a key heterocyclic building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its molecular structure, reactivity, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and synthetic potential. We will delve into its spectroscopic signature, chemical reactivity, established analytical protocols, and safety considerations, grounding all claims in authoritative references.

Introduction and Molecular Overview

2-Methyl-5-nitroindoline is a substituted indoline derivative, a class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. The structure incorporates a bicyclic system with a fused benzene and pyrrolidine ring, functionalized with a methyl group at the 2-position and a nitro group at the 5-position.[1] The strategic placement of the electron-donating methyl group and the potent electron-withdrawing nitro group imparts a unique reactivity profile, making it a valuable intermediate for synthetic chemists.[2] Its primary application lies in serving as a scaffold for constructing more complex molecules, particularly in the discovery of novel therapeutic agents targeting inflammatory pathways and other biological targets.[3]

The indoline core is a "privileged" structure in drug discovery, and its derivatives are explored for a wide range of biological activities. The nitro group, in particular, serves as a versatile chemical handle. It can be readily reduced to an amino group, providing a key vector for further molecular elaboration, or it can be utilized for its inherent electronic properties in modulating the activity of a parent compound.[4][5]

Physicochemical and Structural Properties

The fundamental properties of 2-Methyl-5-nitroindoline are summarized below. These data are critical for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-5-nitro-2,3-dihydro-1H-indole | [6] |

| CAS Number | 115210-54-3 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 51-54 °C | [7] |

| SMILES String | CC1Cc2cc(ccc2N1)=O | |

| InChI Key | JVOZJSSFSXFDAU-UHFFFAOYSA-N |

Chemical Reactivity and Synthetic Potential

The reactivity of 2-Methyl-5-nitroindoline is dictated by three primary features: the secondary amine of the indoline ring, the aromatic ring, and the nitro substituent.

-

N-Functionalization: The secondary amine (N-1 position) is nucleophilic and readily undergoes reactions such as alkylation and acylation. This site is a common point for modification in drug discovery programs to explore structure-activity relationships (SAR). For instance, N-1 acylation of 5-nitroindoline with various acid chlorides has been used to synthesize intermediates for dual 5-LOX/sEH inhibitors.[3]

-

Reduction of the Nitro Group: The nitro group is a cornerstone of this molecule's synthetic utility. It can be selectively reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), to yield 2-methylindoline-5-amine. This resulting aromatic amine is a crucial precursor for forming amides, sulfonamides, ureas, or for use in diazotization reactions, opening up a vast chemical space for exploration.[5]

-

Aromatic Ring Chemistry: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (C-4 and C-6). Conversely, the amine within the indoline ring is an activating group. The overall substitution pattern will depend on the specific reaction conditions.

Below is a conceptual diagram illustrating a key transformation of the 2-Methyl-5-nitroindoline scaffold.

Caption: Reduction of the nitro group to a primary amine.

Analytical and Spectroscopic Characterization

Accurate characterization of 2-Methyl-5-nitroindoline is essential for quality control and research integrity. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of 2-Methyl-5-nitroindoline and related compounds. A typical mobile phase would consist of acetonitrile and water, often with an acid modifier like formic acid for compatibility with mass spectrometry detectors.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 178.07423 Da.[6] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ (m/z 179.08151) and [M+Na]⁺ (m/z 201.06345).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the aliphatic protons of the pyrrolidine ring, the methyl group protons, and the N-H proton. The aromatic protons would appear as complex multiplets in the downfield region, influenced by the nitro group. The methyl group would likely appear as a doublet upfield.

-

¹³C NMR: The carbon NMR would show distinct signals for the nine carbon atoms. The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the nitro group being significantly downfield. The aliphatic carbons and the methyl carbon would appear in the upfield region. While specific spectral data for this exact compound is not widely published, data for analogous structures like 2-methyl-5-nitroaniline can provide a reference for expected chemical shifts.[8][10]

-

Experimental Protocol: Isothermal Solubility Determination

Understanding the solubility of a compound is critical for reaction setup, purification, and formulation. The isothermal equilibrium method is a reliable technique for determining solubility in various solvents.

Objective: To determine the equilibrium solubility of 2-Methyl-5-nitroindoline in a given organic solvent at a constant temperature.

Materials:

-

2-Methyl-5-nitroindoline (solid)

-

Selected solvent (e.g., Ethanol, Acetone, Toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system for quantification

Methodology:

-

Preparation: Add an excess amount of solid 2-Methyl-5-nitroindoline to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with excess solid remaining.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[11]

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of 2-Methyl-5-nitroindoline.[12]

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Sources

- 1. 2-Methyl-5-nitroindoline | C9H10N2O2 | CID 11378828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-5-nitroaniline | High Purity Reagent [benchchem.com]

- 6. PubChemLite - 2-methyl-5-nitroindoline (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-METHYL-5-NITROINDOLINE [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability Profile of 2-Methyl-5-nitroindoline

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Methyl-5-nitroindoline (CAS: 115210-54-3), a key heterocyclic building block in chemical synthesis. Recognizing the limited availability of public data on this specific molecule, this document emphasizes the establishment of robust experimental protocols over the compilation of pre-existing data. We present detailed methodologies for determining the equilibrium solubility via the isothermal shake-flask method and for assessing the intrinsic stability through a structured forced degradation study, in alignment with International Council for Harmonisation (ICH) guidelines. This guide is designed for researchers, scientists, and drug development professionals, offering the necessary tools to generate reliable physicochemical data essential for process development, formulation, and regulatory compliance.

Introduction: The Need for Foundational Physicochemical Data

2-Methyl-5-nitroindoline is a substituted indoline derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. As with any chemical entity intended for advanced applications, a thorough understanding of its fundamental physicochemical properties is a prerequisite for success. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while the stability profile informs handling, storage conditions, and shelf-life.

This guide moves beyond theoretical discussion to provide actionable, field-proven protocols. The causality behind each experimental step is explained, ensuring that the user can not only execute the procedures but also adapt them to specific laboratory contexts and analytical capabilities.

Physicochemical Identity of 2-Methyl-5-nitroindoline

Before delving into solubility and stability, it is crucial to confirm the identity and basic properties of the starting material.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [3][4] |

| Appearance | Yellow Solid / Powder | [5] |

| Melting Point | 51-54 °C | [3][4] |

| CAS Number | 115210-54-3 | [4] |

Solubility Profile: A Quantitative Approach

Quantitative solubility data for 2-Methyl-5-nitroindoline is not extensively reported in the literature. While related structures like 2-methyl-5-nitroaniline are known to be soluble in common organic solvents such as acetone and benzene, such information is merely indicative[6]. Therefore, experimental determination is mandatory for accurate process and formulation design.

The Isothermal Equilibrium Method: Rationale and Protocol

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method.[6] The principle is to create a supersaturated solution of the compound in the solvent of interest and allow it to equilibrate at a constant temperature. At equilibrium, the concentration of the solute in the supernatant represents its solubility.

-

Preparation: Add an excess amount of crystalline 2-Methyl-5-nitroindoline to a series of glass vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming that equilibrium with the solid state has been achieved.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the selected solvent (e.g., acetonitrile, methanol, ethyl acetate, water, buffered solutions) into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a duration sufficient to reach equilibrium. A 48-to-72-hour period is typically robust, though a kinetic profile (sampling at 24, 48, and 72 hours) is recommended to empirically confirm that equilibrium has been reached.

-

Phase Separation: Once equilibrated, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the sedimentation of excess solid. Alternatively, centrifuge the vials at the same temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining micro-particulates. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of 2-Methyl-5-nitroindoline using a validated analytical method, such as the HPLC-UV method described in Section 4.2.

Visualizing the Solubility Workflow

// Node Definitions prep [label="1. Preparation\nAdd excess solid 2-Methyl-5-nitroindoline to vials", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="2. Solvent Addition\nAdd known volume of test solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="3. Equilibration\nAgitate at constant temperature (e.g., 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="4. Phase Separation\nSedimentation or Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="5. Sample Collection\nWithdraw and filter supernatant (0.22 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="6. Quantification\nAnalyze concentration via validated HPLC-UV method", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Solubility Value (mg/mL)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> solvent; solvent -> equilibrate; equilibrate -> separate; separate -> sample; sample -> quantify; quantify -> result; }

Implications for Research and Development

The data generated from the protocols outlined above will directly impact several key areas:

-